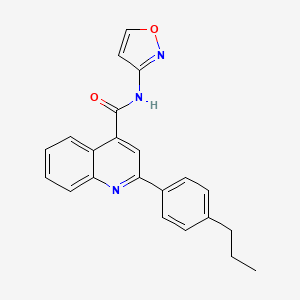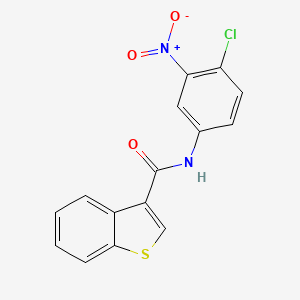
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
描述
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to investigate the endocannabinoid system. This compound was first synthesized in 1999 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves the competitive inhibition of the CB1 receptor by binding to its orthosteric site. This prevents the binding of endogenous cannabinoids and reduces the activation of downstream signaling pathways, such as the G-protein-coupled cascade and the release of neurotransmitters. This results in the modulation of various physiological processes, such as pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound can reduce the analgesic effects of exogenous cannabinoids, such as THC, and decrease the rewarding effects of drugs of abuse, such as cocaine and morphine. Moreover, this compound can modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, in different brain regions, which can affect mood, cognition, and behavior.
实验室实验的优点和局限性
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity and potency for the CB1 receptor, which allows for the specific modulation of this target. Moreover, this compound has been extensively characterized in the literature, and its pharmacokinetics and pharmacodynamics are well-known. However, one of the limitations of this compound is its potential off-target effects and toxicity, which can affect the interpretation of experimental results. Therefore, careful dose-response studies and control experiments are necessary to validate the effects of this compound.
未来方向
There are several future directions for the use of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in scientific research. One of the main directions is the investigation of its potential therapeutic applications in various diseases, such as pain, inflammation, and addiction. Moreover, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective cannabinoid receptor antagonists. Finally, the combination of this compound with other compounds, such as allosteric modulators or biased agonists, could provide new insights into the complex pharmacology of the endocannabinoid system.
科学研究应用
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound acts as a selective antagonist of the CB1 cannabinoid receptor, which is widely distributed in the central nervous system and other tissues. By blocking the activity of this receptor, this compound can modulate the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol.
属性
IUPAC Name |
N-(3-acetylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-12(6-10)15-13(18)11-7-14-16(2)8-11/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJQLQHPLIWDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3482156.png)
![N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3482157.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B3482172.png)

![isopropyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B3482195.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3482206.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3482212.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)
![N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482229.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)
![3-amino-N-(3,4-dimethoxyphenyl)-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3482250.png)

![1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
